N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a novel compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a naphthalene moiety, and a methylsulfanylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the methylsulfanylphenyl group:
Incorporation of the naphthalene moiety: The final step involves the coupling of the naphthalene moiety to the oxadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds, such as:
- N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
- N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
These compounds share similar structural features but differ in the position of the methylsulfanyl group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-17-11-9-15(10-12-17)20-23-24-21(26-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAVIXNMLGVLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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